molecular formula C12H16N2 B6241438 4-phenyl-4,7-diazaspiro[2.5]octane CAS No. 1254981-68-4

4-phenyl-4,7-diazaspiro[2.5]octane

Cat. No.: B6241438
CAS No.: 1254981-68-4
M. Wt: 188.3
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Description

4-phenyl-4,7-diazaspiro[2.5]octane is a heterocyclic compound that features a spirocyclic structure with a phenyl group attached to one of the nitrogen atoms. This compound is of significant interest in the field of pharmaceutical chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-4,7-diazaspiro[2.5]octane typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-aminocyclopropane carboxylate with a phenyl-substituted amine under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for higher yields and safety. The process involves multiple steps, including the protection and deprotection of functional groups, to ensure the stability of intermediates and the final product. The use of safer reagents and solvents is prioritized to minimize hazards associated with large-scale chemical reactions .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols depending on the starting material .

Scientific Research Applications

4-phenyl-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-phenyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The spirocyclic structure allows for unique binding interactions, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-4,7-diazaspiro[2.5]octane is unique due to the presence of the phenyl group, which can enhance its biological activity and binding affinity to molecular targets. This makes it a promising candidate for further research and development in various fields.

Properties

CAS No.

1254981-68-4

Molecular Formula

C12H16N2

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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